An In-depth Technical Guide to Oxazosulfyl: A Novel "Sulfyl" Group Insecticide
An In-depth Technical Guide to Oxazosulfyl: A Novel "Sulfyl" Group Insecticide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Oxazosulfyl, the first commercialized insecticide from the novel "sulfyl" chemical group, represents a significant advancement in crop protection.[1][2][3] Developed by Sumitomo Chemical Co., Ltd., this molecule is characterized by a unique ethylsulfonyl moiety and exhibits a distinct mode of action as a vesicular acetylcholine transporter (VAChT) inhibitor.[1][4][5][6] This classifies it under the Insecticide Resistance Action Committee (IRAC) novel code 37.[1][3] Oxazosulfyl demonstrates a broad spectrum of activity against major rice insect pests, including those from the orders Coleoptera, Hemiptera, and Lepidoptera.[1][2][3] Notably, it is highly effective against insect populations that have developed resistance to existing insecticide classes, positioning it as a critical tool for insecticide resistance management (IRM) strategies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, biological efficacy, and key experimental methodologies related to Oxazosulfyl.
Chemical Structure and Physicochemical Properties
Oxazosulfyl is chemically identified as 2-[3-(ethylsulfonyl)-2-pyridyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole.[2] The core structure features a benzoxazole ring, a pyridinyl group with an ethylsulfonyl substituent, and a trifluoromethylsulfonyl group, the latter two contributing to its "sulfyl" designation.
Table 1: Physicochemical Properties of Oxazosulfyl
| Property | Value | Reference |
| IUPAC Name | 2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |
| Molecular Formula | C15H11F3N2O5S2 | |
| Molecular Weight | 420.4 g/mol | |
| Appearance | White crystalline solid | [7] |
| Melting Point | 176.8 °C | [2] |
| Vapor Pressure | < 1.0 x 10⁻⁵ Pa (25 °C) | [2] |
| Solubility in Water | 0.189 mg/L (20 °C) | [2] |
| Log P (octanol/water) | 3.5 | [2] |
Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)
Oxazosulfyl's primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[4][5][6] VAChT is a crucial protein located in the presynaptic terminal of cholinergic neurons. Its function is to load acetylcholine (ACh), a key neurotransmitter, into synaptic vesicles. By inhibiting VAChT, Oxazosulfyl disrupts this loading process, leading to a depletion of ACh in the vesicles.[5][8] Consequently, upon nerve stimulation, the amount of ACh released into the synaptic cleft is significantly reduced, impairing cholinergic synaptic transmission.[4][5] This disruption of nerve signaling results in paralysis and ultimately the death of the insect.[7]
Recent studies have provided strong evidence for this mechanism, demonstrating that Oxazosulfyl's toxicity to insects is primarily mediated through VAChT inhibition, rather than its weaker effects on voltage-gated sodium channels.[4][6]
Caption: Mode of action of Oxazosulfyl at the cholinergic synapse.
Biological Efficacy
Oxazosulfyl exhibits potent insecticidal activity against a wide array of rice pests. Its efficacy extends to various developmental stages of target insects.
Table 2: Insecticidal Activity of Oxazosulfyl Against Various Pest Species
| Pest Species | Order | Developmental Stage | Assay Method | Efficacy (LC₅₀/LD₅₀) | Reference |
| Nilaparvata lugens (Brown Planthopper) | Hemiptera | 3rd Instar Nymph | Foliar Spray | 0.41 mg a.i./L | [3] |
| Nilaparvata lugens (Brown Planthopper) | Hemiptera | Adult | Foliar Spray | 0.19 mg a.i./L | [3] |
| Laodelphax striatellus (Small Brown Planthopper) | Hemiptera | 3rd Instar Nymph | Foliar Spray | 0.61 mg a.i./L | [3] |
| Sogatella furcifera (White-backed Planthopper) | Hemiptera | 3rd Instar Nymph | Foliar Spray | 0.82 mg a.i./L | [3] |
| Nephotettix cincticeps (Green Rice Leafhopper) | Hemiptera | 3rd Instar Nymph | Foliar Spray | 0.092 mg a.i./L | [3] |
| Chilo suppressalis (Rice Stem Borer) | Lepidoptera | 2nd Instar Larva | Foliar Spray | 0.20 mg a.i./L | [3] |
| Cnaphalocrocis medinalis (Rice Leafroller) | Lepidoptera | 2nd Instar Larva | Foliar Spray | 0.27 mg a.i./L | [3] |
| Oulema oryzae (Rice Leaf Beetle) | Coleoptera | Adult | Topical Application | 0.0040 µg a.i./insect | [3] |
Table 3: Efficacy of Oxazosulfyl Against Different Developmental Stages of Nilaparvata lugens
| Developmental Stage | Assay Method | LC₅₀ (mg a.i./L) | Reference |
| 1st Instar Nymph | Leaf Dipping | 0.12 | [2] |
| 3rd Instar Nymph | Leaf Dipping | 0.13 | [2] |
| 5th Instar Nymph | Leaf Dipping | 0.16 | [2] |
| Adult | Leaf Dipping | 0.19 | [2] |
Efficacy Against Insecticide-Resistant Strains
A key attribute of Oxazosulfyl is its effectiveness against insect populations resistant to other classes of insecticides, such as neonicotinoids and fipronil. This lack of cross-resistance is attributed to its novel mode of action.
Table 4: Cross-Resistance Profile of Oxazosulfyl in Planthoppers
| Pest Species | Insecticide | Susceptible Strain LC₅₀ (mg a.i./L) | Field Population LC₅₀ (mg a.i./L) | Resistance Ratio (RR) | Reference |
| Nilaparvata lugens | Oxazosulfyl | 0.22 | 0.42 | 1.9 | [2] |
| Imidacloprid | 0.23 | 130 | 568 | [2] | |
| Fipronil | 0.018 | 0.16 | 9.1 | [2] | |
| Sogatella furcifera | Oxazosulfyl | 0.99 | 0.79 | 0.8 | [2] |
| Imidacloprid | 0.13 | 1.4 | 11 | [2] | |
| Fipronil | 0.0083 | 0.59 | 71 | [2] | |
| Laodelphax striatellus | Oxazosulfyl | 0.77 | 0.31 | 0.4 | [2] |
| Imidacloprid | 0.26 | 7.9 | 30 | [2] | |
| Fipronil | 0.023 | 0.38 | 17 | [2] |
Experimental Protocols
Insecticidal Activity Assays
The following are generalized protocols for determining the insecticidal efficacy of Oxazosulfyl.
Caption: General workflow for insecticidal activity assays.
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Foliar Spray Assay:
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Rice seedlings at the 2-3 leaf stage are sprayed with aqueous solutions of Oxazosulfyl at various concentrations containing a surfactant.
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After air-drying, the treated seedlings are placed in containers.
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Test insects (e.g., planthopper nymphs) are released onto the seedlings.
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The containers are maintained under controlled conditions (e.g., 25°C, 16L:8D photoperiod).
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Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours) after infestation.
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Leaf-Dipping Assay:
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Rice leaves are cut into appropriate lengths and dipped into Oxazosulfyl solutions for a set duration (e.g., 30 seconds).
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The leaves are air-dried and placed in petri dishes with a moist filter paper.
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Test insects are introduced into the petri dishes.
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Incubation and mortality assessment are performed as described for the foliar spray assay.
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Topical Application Assay:
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Insects are anesthetized (e.g., with CO₂).
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A small, precise volume (e.g., 0.2 µL) of an acetone solution of Oxazosulfyl is applied to the dorsal thorax of each insect using a micro-applicator.
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Treated insects are transferred to containers with a food source.
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Mortality is recorded after a specified period (e.g., 24 hours).
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Cross-Resistance Assay
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Field populations of target pests are collected from areas with a history of insecticide use.
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Susceptible laboratory strains of the same species are used as a reference.
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The LC₅₀ values of Oxazosulfyl and other insecticides (e.g., imidacloprid, fipronil) are determined for both the field and susceptible populations using one of the bioassay methods described above.
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The resistance ratio (RR) is calculated as: RR = LC₅₀ of the field population / LC₅₀ of the susceptible strain.
Systemic Activity Evaluation
References
- 1. Development of the insecticide oxazosulfyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal activity against rice pest of oxazosulfyl, a novel sulfyl insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists suggest new mechanism of action for oxazosulfyl and "compound A2" - Revista Cultivar [revistacultivar.com]
- 5. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 6. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. researchgate.net [researchgate.net]
